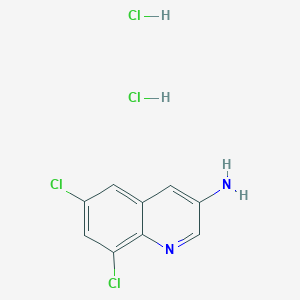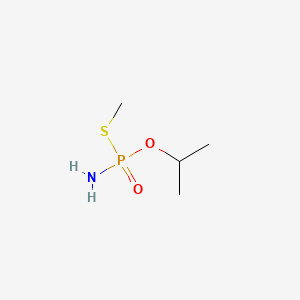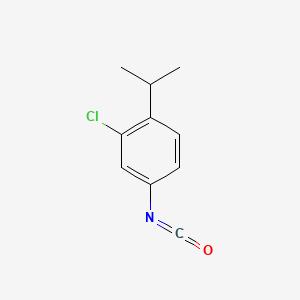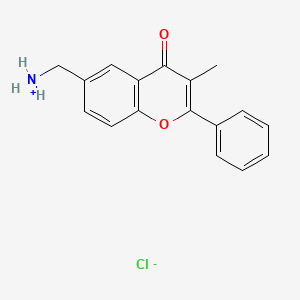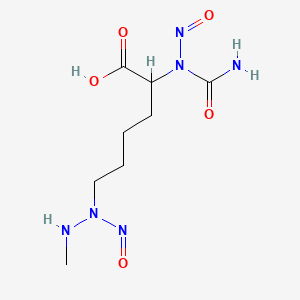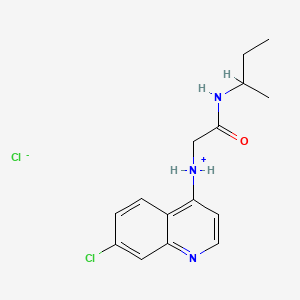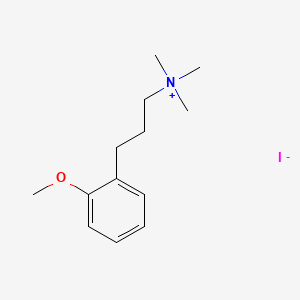
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is a quaternary ammonium compound characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further connected to an o-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of (3-(o-Methoxyphenyl)propyl)amine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Starting Materials: (3-(o-Methoxyphenyl)propyl)amine and methyl iodide.
Reaction Conditions: The reaction is conducted in a solvent such as acetonitrile or ethanol at room temperature.
Procedure: Methyl iodide is added dropwise to a solution of (3-(o-Methoxyphenyl)propyl)amine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium derivatives.
Oxidation: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium carboxylates or aldehydes.
Reduction: Formation of (3-(o-Methoxyphenyl)propyl)amine.
Aplicaciones Científicas De Investigación
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can modulate the activity of ion channels and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Methacryloylamino)propyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an o-methoxyphenyl group.
(3-(Acryloylamino)propyl)trimethylammonium chloride: Contains an acryloyl group, used in polymer synthesis.
(3-(Hydroxypropyl)trimethylammonium iodide: Contains a hydroxypropyl group, used in various chemical applications.
Uniqueness
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is unique due to the presence of the o-methoxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with aromatic systems and biological membranes, making it valuable in specialized applications.
Propiedades
Número CAS |
27946-71-0 |
|---|---|
Fórmula molecular |
C13H22INO |
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-14(2,3)11-7-9-12-8-5-6-10-13(12)15-4;/h5-6,8,10H,7,9,11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ACMUWHPYKNOYII-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCC1=CC=CC=C1OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


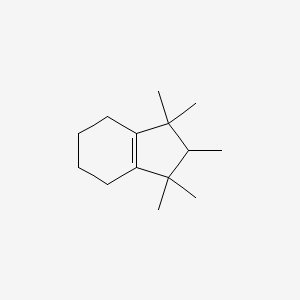

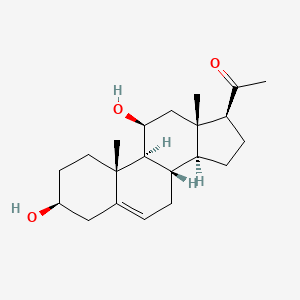
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
